(4-Bromo-2,3,5-trifluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2,3,5-trifluorophenyl)methanol is an organic compound with the molecular formula C7H4BrF3O It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,3,5-trifluorophenyl)methanol typically involves the bromination and fluorination of phenylmethanol derivatives. One common method is the bromination of 2,3,5-trifluorophenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,3,5-trifluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the bromine atom.
Major Products
Oxidation: 4-Bromo-2,3,5-trifluorobenzaldehyde or 4-Bromo-2,3,5-trifluorobenzoic acid.
Reduction: 2,3,5-Trifluorophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2,3,5-trifluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2,3,5-trifluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2,3,6-trifluorophenyl)methanol
- (5-Bromo-2,3,4-trifluorophenyl)methanol
- 2-Bromo-1-(3,4,5-trifluorophenyl)ethanone
Uniqueness
(4-Bromo-2,3,5-trifluorophenyl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H4BrF3O |
---|---|
Molecular Weight |
241.00 g/mol |
IUPAC Name |
(4-bromo-2,3,5-trifluorophenyl)methanol |
InChI |
InChI=1S/C7H4BrF3O/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1,12H,2H2 |
InChI Key |
FHTFUJHKMPAJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.